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Compound of Interest

Compound Name: (8-Chloropyridin-4-YL)methanol

Cat. No.: B1354690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound (3-Chloropyridin-4-yl)methanol. Due to the limited availability of public
experimental spectra for this specific molecule, this document focuses on predicted data,
characteristic spectral features derived from analogous compounds, and detailed, generalized
experimental protocols for acquiring such data. This guide is intended to assist researchers in
the identification, characterization, and quality control of (3-Chloropyridin-4-yl)methanol.

Chemical Structure and Properties
« IUPAC Name: (3-Chloropyridin-4-yl)methanol

« Molecular Formula: CeHsCINO[1][2][3][4]

« Molecular Weight: 143.57 g/mol [1][2]

« CAS Number: 79698-53-6[2][3][4]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (3-
Chloropyridin-4-yl)methanol. These values are based on computational predictions and
analysis of structurally similar compounds.
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Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental
composition of a compound. For (3-Chloropyridin-4-yl)methanol, the following mass-to-
charge ratios (m/z) are predicted for various adducts that may be observed.[5]

Adduct Predicted m/z
[M+H]* 144.02108
[M+Na]* 166.00302
[M-H]~ 142.00652
[M+NHa]* 161.04762
[M+K]* 181.97696
[M]* 143.01325
[M]~ 143.01435

Table 1: Predicted m/z values for various adducts of (3-Chloropyridin-4-yl)methanol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring and the methylene protons of the methanol group. The chemical
shifts are influenced by the electronegativity of the chlorine atom and the nitrogen in the
pyridine ring.
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Expected Chemical Shift

Proton Assignment Multiplicity
(ppm)

H2 (Pyridine) 8.5-8.7 Singlet

H5 (Pyridine) 7.3-75 Doublet

H6 (Pyridine) 8.4-8.6 Doublet

-CHz- (Methylene) 46-4.8 Singlet

-OH (Hydroxyl) Variable Singlet

Table 2: Expected *H NMR chemical shifts for (3-Chloropyridin-4-yl)methanol.

13C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five
carbon atoms in the pyridine ring and the one carbon of the methanol group.

Carbon Assignment Expected Chemical Shift (ppm)
C2 (Pyridine) 148 - 152

C3 (Pyridine) 130 - 134

C4 (Pyridine) 145 - 149

C5 (Pyridine) 122 - 126

C6 (Pyridine) 147 - 151

-CHz- (Methylene) 60 - 64

Table 3: Expected 3C NMR chemical shifts for (3-Chloropyridin-4-yl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of (3-Chloropyridin-4-yl)methanol is expected to show characteristic absorption bands for the
O-H, C-H, C=N, C=C, and C-ClI bonds.
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol) 3200 - 3600 Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=N, C=C stretch (ring) 1400 - 1600 Medium
C-O stretch (alcohol) 1000 - 1260 Strong
C-Cl stretch 600 - 800 Strong

Table 4: Expected IR absorption bands for (3-Chloropyridin-4-yl)methanol.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
discussed above.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 5-10 mg of the (3-Chloropyridin-4-yl)methanol sample.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
Methanol-d4, or DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

Data Acquisition (*H NMR):

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

e Acquisition Parameters:
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[e]

Spectral Width: ~16 ppm

o

Number of Scans: 16-64 (depending on sample concentration)

[¢]

Relaxation Delay (d1): 1-5 seconds

[¢]

Acquisition Time: ~2-4 seconds

o Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Acquisition (33C NMR):
e Spectrometer: 100 MHz or higher (corresponding to the *H frequency).

e Pulse Program: A standard proton-decoupled *3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Acquisition Parameters:
o Spectral Width: ~240 ppm
o Number of Scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay (d1): 2 seconds

» Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Place a small amount (1-2 mg) of the solid (3-Chloropyridin-4-yl)methanol sample in an
agate mortar.

o Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

o Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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o Transfer the powder to a pellet press and apply pressure to form a transparent or translucent
pellet.

Data Acquisition:
e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:
o Scan Range: 4000 - 400 cm~1
o Resolution: 4 cm
o Number of Scans: 16-32
e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction:

e The sample can be introduced via a direct insertion probe for solid samples or through a gas
chromatograph (GC-MS) for volatile compounds. The compound must be volatile enough to
be in the gas phase for EI.

Data Acquisition:
« lonization Method: Electron lonization (EI).

e |nstrument Parameters:
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o Electron Energy: 70 eV
o lon Source Temperature: 150-250 °C

o Mass Range: m/z 40-400

e Procedure: The sample is introduced into the high-vacuum source of the mass spectrometer,
where it is bombarded by a beam of electrons. This causes the molecule to ionize and
fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like (3-Chloropyridin-4-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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